molecular formula C12H13ClF3N B11732210 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine

Cat. No.: B11732210
M. Wt: 263.68 g/mol
InChI Key: OYHYIBOCMTUHKR-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine is a chemical compound with the molecular formula C12H13ClF3N and a molecular weight of 263.69 g/mol It is characterized by the presence of a cyclopentanamine ring substituted with a 3-chloro-5-(trifluoromethyl)phenyl group

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine involves several steps. One common method includes the reaction of 1-chloro-3-(trifluoromethyl)benzene with cyclopentanone in the presence of a base, followed by reduction to yield the desired amine . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Industry: Used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine can be compared with other similar compounds such as:

    1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanone: Differing by the presence of a ketone group instead of an amine.

    1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanol: Differing by the presence of an alcohol group.

    1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentane: Lacking the amine group. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C12H13ClF3N

Molecular Weight

263.68 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentan-1-amine

InChI

InChI=1S/C12H13ClF3N/c13-10-6-8(11(17)3-1-2-4-11)5-9(7-10)12(14,15)16/h5-7H,1-4,17H2

InChI Key

OYHYIBOCMTUHKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)Cl)C(F)(F)F)N

Origin of Product

United States

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